

An In-depth Technical Guide to Ornipressin Acetate: Synthesis and Purification Methods

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Compound of Interest		
Compound Name:	Ornipressin acetate	
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Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications. Its chemical synthesis and purification are critical processes that dictate the final product's purity, yield, and overall efficacy. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying **Ornipressin acetate**, focusing on Solid-Phase Peptide Synthesis (SPPS) and subsequent chromatographic purification techniques. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to offer a practical resource for professionals in drug development and peptide chemistry.

Introduction to Ornipressin Acetate

Ornipressin ([8-Ornithine]-vasopressin) is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1] This structural feature is crucial for its biological activity. The substitution of arginine at position 8 in vasopressin with ornithine results in a peptide with potent vasoconstrictor effects mediated primarily through the vasopressin V1a receptor, exhibiting low antidiuretic activity. Its acetate salt is the common pharmaceutical form.

Chemical Properties of **Ornipressin Acetate**:



Property	Value
Molecular Formula	C45H63N13O12S2 · xC2H4O2
Molecular Weight	1042.19 g/mol (free base)
Appearance	White to off-white powder
Purity (by HPLC)	≥98%
Storage Temperature	-20°C

Synthesis of Ornipressin

The synthesis of Ornipressin, like many therapeutic peptides, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over traditional solution-phase synthesis, including ease of purification of intermediates and the potential for automation.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.[3]

This protocol outlines the manual synthesis of the linear Ornipressin precursor on a Rink Amide resin, which upon cleavage yields the C-terminal amide.

Materials:

- Rink Amide resin (substitution level: 0.5-1.0 mmol/g)
- Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)



- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Washing solvents: DMF, DCM
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- · Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents relative to resin loading) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to react for 2-3 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours.



- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the Ornipressin sequence (Orn(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)).
- Cleavage and Deprotection:
 - After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DCM and methanol, and dry it under vacuum.
 - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the crude linear peptide.
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge the mixture to pellet the precipitated peptide.
 - Wash the peptide pellet with cold diethyl ether multiple times and dry under vacuum.

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Caption: Purification Workflow for **Ornipressin Acetate**.

Analytical Characterization

To ensure the quality of the final product, a suite of analytical techniques is employed to confirm the identity, purity, and quantity of the synthesized **Ornipressin acetate**.

Analytical Methods for **Ornipressin Acetate**:

Analytical Method	Purpose	Typical Results
Analytical RP-HPLC	Purity assessment and quantification of impurities. [4]	A single major peak with a purity of ≥98%.
Mass Spectrometry (MS)	Confirmation of molecular weight and amino acid sequence. [5]	Observed mass consistent with the theoretical mass of Ornipressin.
Amino Acid Analysis	Determination of the amino acid composition and peptide content.	The ratio of amino acids is consistent with the sequence of Ornipressin.

Mechanism of Action: V1a Receptor Signaling Pathway

Ornipressin exerts its vasoconstrictive effects by acting as an agonist at the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). [6] Upon binding of Ornipressin to the V1a receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. [7]The activated Gqq subunit exchanges GDP for GTP and



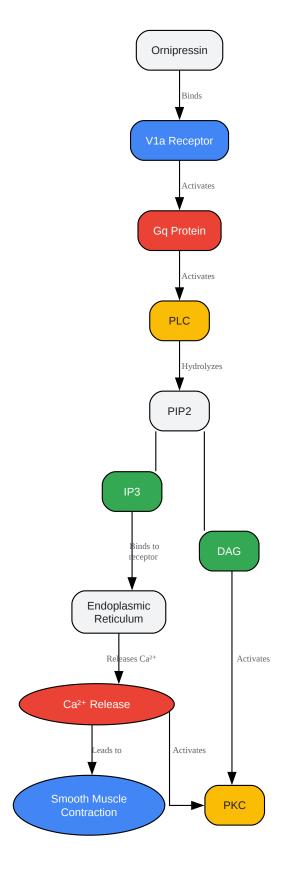




dissociates from the G $\beta\gamma$ subunits. G α q-GTP then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.





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Caption: V1a Receptor Signaling Pathway of Ornipressin.



Conclusion

The synthesis and purification of **Ornipressin acetate** are multi-step processes that require careful optimization and control to ensure a high-quality final product. Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy provides an efficient means of producing the linear peptide precursor. Subsequent cyclization through disulfide bond formation and purification, primarily by preparative RP-HPLC, are critical for obtaining highly pure, biologically active Ornipressin. A thorough understanding of these processes, as well as the underlying mechanism of action, is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic peptide.

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References

- 1. hplc.eu [hplc.eu]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS AltaBioscience [altabioscience.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor 1A Wikipedia [en.wikipedia.org]
- 7. Molecular aspects of vasopressin receptor function PubMed [pubmed.ncbi.nlm.nih.gov]
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